4-(4-Methylphenethyl)-3-thiosemicarbazide

Description

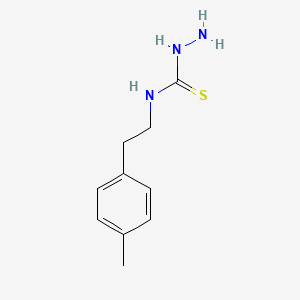

Structure

2D Structure

Propriétés

IUPAC Name |

1-amino-3-[2-(4-methylphenyl)ethyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S/c1-8-2-4-9(5-3-8)6-7-12-10(14)13-11/h2-5H,6-7,11H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOCYSPVVMXDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374977 | |

| Record name | 4-(4-Methylphenethyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-75-3 | |

| Record name | N-[2-(4-Methylphenyl)ethyl]hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206761-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methylphenethyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206761-75-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Methylphenethyl 3 Thiosemicarbazide and Its Analogues

Established Synthetic Routes for 4-(4-Methylphenethyl)-3-thiosemicarbazide

The synthesis of this compound can be achieved through well-established methods that are broadly applicable to the preparation of 4-substituted thiosemicarbazides. These routes typically involve the formation of the thiosemicarbazide (B42300) backbone from primary amines or their precursors.

Multi-Step Synthesis Approaches

A common and versatile multi-step approach for the synthesis of 4-aryl substituted thiosemicarbazides, which can be adapted for this compound, commences with an aromatic amine. juniv.edu This methodology involves the in-situ generation of an isothiocyanate, which then reacts with a hydrazine (B178648) derivative.

A representative multi-step synthesis can be conceptualized as follows:

Formation of a Dithiocarbamate (B8719985) Salt: The synthesis often begins with the reaction of a primary amine, in this case, 4-methylphenethylamine, with carbon disulfide in the presence of a base such as ammonium (B1175870) hydroxide (B78521) to form an ammonium dithiocarbamate salt. juniv.edu

Conversion to an Isothiocyanate Precursor: The dithiocarbamate salt is then treated with a reagent like sodium chloroacetate. juniv.edu

Reaction with Hydrazine: The resulting intermediate is subsequently reacted with hydrazine hydrate (B1144303) to yield the final this compound. juniv.edu

An alternative and more direct multi-step synthesis involves the reaction of a commercially available or synthesized isothiocyanate with hydrazine hydrate. For instance, 4-methylphenethyl isothiocyanate can be reacted with hydrazine hydrate in a suitable solvent like ethanol (B145695) to afford this compound in good yield. researchgate.net

| Step | Reactant 1 | Reactant 2 | Key Intermediate/Product |

|---|---|---|---|

| 1 | Aromatic Amine (e.g., p-toluidine) | Carbon Disulfide, Ammonium Hydroxide | Ammonium dithiocarbamate salt |

| 2 | Ammonium dithiocarbamate salt | Sodium Chloroacetate | Isothiocyanate Precursor |

| 3 | Isothiocyanate Precursor | Hydrazine Hydrate | 4-Aryl-3-thiosemicarbazide |

Condensation Reactions in the Synthesis of Thiosemicarbazides

Condensation reactions are fundamental to the synthesis of thiosemicarbazides and their subsequent derivatives. The formation of the thiosemicarbazide itself can be viewed as a condensation reaction between an isothiocyanate and hydrazine.

Furthermore, the resulting thiosemicarbazide is a versatile intermediate that readily undergoes condensation reactions with a wide array of aldehydes and ketones to form the corresponding thiosemicarbazones. nih.gov This reaction is typically acid-catalyzed and proceeds by refluxing the thiosemicarbazide and the carbonyl compound in a solvent like ethanol. nih.gov The formation of thiosemicarbazones is a crucial step in the synthesis of many heterocyclic compounds, such as thiazolidinones. nih.govresearchgate.net

| Thiosemicarbazide Reactant | Carbonyl Reactant | Resulting Product Class | Reference |

|---|---|---|---|

| Thiosemicarbazide | 4-Ethoxybenzaldehyde | Thiosemicarbazone | nih.gov |

| 4-Phenylthiosemicarbazide | Various Aromatic Aldehydes | 4-Phenyl-3-thiosemicarbazones | nih.govresearchgate.net |

| Thiosemicarbazide | Substituted Benzaldehydes | Thiosemicarbazone Derivatives | nih.gov |

Synthesis of Structurally Modified this compound Derivatives

The structural modification of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Modifications can be introduced at the phenyl ring, the thiosemicarbazide moiety, or by creating chiral analogues.

Incorporation of Varied Substituents on the Phenyl Ring

The introduction of different substituents on the phenyl ring of the phenethyl group can be achieved by starting with appropriately substituted phenethylamines or benzaldehydes. For example, by using a substituted benzaldehyde (B42025) in a condensation reaction with thiosemicarbazide, a thiosemicarbazone with a substituted phenyl ring is obtained. nih.gov This principle can be extended to the synthesis of 4-(substituted-phenethyl)-3-thiosemicarbazides by starting with the corresponding substituted phenethyl isothiocyanates.

| Substituted Benzaldehyde | Resulting Thiosemicarbazone Derivative |

|---|---|

| 4-Nitrobenzaldehyde | N-(2-(4-Chlorophenyl)-2-oxoethyl)-2-(4-nitrobenzylidene)hydrazine-1-carbothioamide |

| 4-Ethoxybenzaldehyde | N-(2-(4-Bromophenyl)-2-oxoethyl)-2-(4-ethoxybenzylidene)hydrazine-1-carbothioamide |

| m-Tolualdehyde | 2-(4-Ethoxybenzylidene)-N-(2-oxo-2-(m-tolyl)ethyl)hydrazine-1-carbothioamide |

Modifications at the Thiosemicarbazide Moiety

The thiosemicarbazide core offers several positions for structural modification. N-substitution at the N1, N2, or N4 positions can lead to a diverse range of derivatives. For instance, 1,4-disubstituted thiosemicarbazides can be synthesized from the reaction of carbohydrazides with aryl isothiocyanates. researchgate.net The synthesis of 2,4-disubstituted thiosemicarbazides has also been reported, highlighting the versatility of synthetic approaches to modify this scaffold. scispace.com These modifications can influence the electronic properties and conformational flexibility of the molecule.

| Position of Modification | Type of Modification | General Synthetic Approach |

|---|---|---|

| N1 | Alkylation/Arylation | Reaction of a substituted hydrazine with an isothiocyanate. |

| N2 | Alkylation/Arylation | Methods have been developed to favor substitution at the 2-position. scispace.com |

| N4 | Alkylation/Arylation | Starting with a substituted isothiocyanate. |

Stereoselective Synthesis Approaches for Chiral Analogues

The development of chiral analogues of this compound is of interest for applications where stereochemistry plays a crucial role. Stereoselective synthesis can be approached in several ways:

Use of Chiral Starting Materials: A straightforward method is to employ a chiral starting material, such as a chiral phenethylamine (B48288) derivative. This chirality is then carried through the synthetic sequence to the final product.

Chiral Auxiliaries: The use of a chiral auxiliary can direct the stereochemical outcome of a reaction, which can then be removed in a subsequent step.

Asymmetric Catalysis: The use of a chiral catalyst can induce enantioselectivity in a key bond-forming step.

While specific examples for the stereoselective synthesis of this compound are not extensively detailed in the literature, the principles of asymmetric synthesis are applicable. Research into chiral thiosemicarbazide compounds has demonstrated the importance of stereochemistry in their solid-state structures and intermolecular interactions. researchgate.net

| Approach | Description | Example Concept |

|---|---|---|

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials derived from natural sources. | Synthesis starting from (R)- or (S)-α-methylphenethylamine. |

| Chiral Catalysis | Employment of a chiral catalyst to control the stereochemistry of a reaction. | A chiral catalyst to guide the addition of a nucleophile to an imine intermediate. |

Purification and Structural Elucidation Methodologies for Synthesized Compounds

Following synthesis, the crucial steps of purification and structural elucidation are necessary to ensure the identity and purity of the target compound. A variety of well-established and advanced analytical techniques are employed for this purpose.

Purification Techniques:

The primary methods for purifying synthesized thiosemicarbazide derivatives are recrystallization and chromatography.

Recrystallization: This is the most common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and as the solution cools, the purified compound crystallizes out, leaving impurities behind in the solution. researchgate.net Ethanol, methanol (B129727), or mixtures with water are frequently used solvents for recrystallizing thiosemicarbazides and their derivatives. prepchem.comchemmethod.comnih.gov The purity of the recrystallized product is often checked by its melting point. nih.govjocpr.com

Chromatography: For mixtures that are difficult to separate by recrystallization, chromatographic techniques are employed.

Thin-Layer Chromatography (TLC): TLC is a quick and effective method used to monitor the progress of a reaction and assess the purity of the product. nih.govjuniv.edu

Column Chromatography: This technique is used for separating and purifying larger quantities of compounds. It has been used to purify thiosemicarbazone derivatives that were initially obtained as oils. acs.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful analytical technique used to determine the purity and lipophilicity of thiosemicarbazide derivatives. researchgate.net

Structural Elucidation Methodologies:

Once purified, the precise chemical structure of the compound is determined using a combination of spectroscopic methods.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. For thiosemicarbazides, characteristic absorption bands confirm the presence of key structural features. For example, the N-H stretching vibrations typically appear in the region of 3100-3400 cm⁻¹, while the C=S (thione) group shows a characteristic band around 1077-1255 cm⁻¹. researchgate.netjocpr.comorientjchem.org The C=N (imine) stretch in derivatives like thiosemicarbazones is observed around 1600 cm⁻¹. orientjchem.orgjournalijar.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the detailed structure of organic molecules.

¹H NMR: This technique provides information about the number and types of protons (hydrogen atoms) and their chemical environments. In thiosemicarbazide derivatives, the protons of NH and NH₂ groups appear as distinct signals, often as singlets or broad singlets. juniv.edunih.gov Aromatic protons typically appear as multiplets in the 6.5-8.5 ppm range. nih.gov

¹³C NMR: This provides information about the carbon skeleton of the molecule. The carbon atom of the C=S group in thiosemicarbazones typically resonates at a characteristic chemical shift around 178 ppm. journalijar.comnih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight and molecular formula of a compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) can confirm the structure of the synthesized ligands and their metal complexes by identifying the molecular ion peak. researchgate.netjocpr.com

Elemental Analysis: This technique determines the percentage composition of elements (like carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally found percentages are compared with the calculated values for the proposed structure to confirm the molecular formula. orientjchem.orgnih.gov

The following table summarizes the key spectroscopic data used in the structural characterization of thiosemicarbazide derivatives.

| Spectroscopic Technique | Key Functional Group | Typical Chemical Shift / Wavenumber | Reference |

| FT-IR | N-H stretch | 3100-3400 cm⁻¹ | jocpr.comorientjchem.org |

| C=S stretch | 1077-1255 cm⁻¹ | researchgate.netorientjchem.org | |

| C=N stretch (in derivatives) | ~1600 cm⁻¹ | orientjchem.orgjournalijar.com | |

| ¹H NMR | NH, NH₂ protons | Variable, often broad singlets | juniv.edunih.gov |

| Aromatic protons | 6.5-8.5 ppm | nih.gov | |

| ¹³C NMR | C=S carbon | ~178 ppm | journalijar.comnih.gov |

Coordination Chemistry and Metal Complexes of 4 4 Methylphenethyl 3 Thiosemicarbazide

Ligand Properties of 4-(4-Methylphenethyl)-3-thiosemicarbazide and its Derivatives

Thiosemicarbazides are a class of ligands renowned for their flexible coordination behavior. researchgate.net this compound can exist in two tautomeric forms: the thione form and the thioenol form, with the latter being favored in alkaline conditions. This property allows it to coordinate to metal ions either as a neutral molecule or as a deprotonated, anionic ligand. researchgate.net

The primary coordination sites are the sulfur atom of the thioamide group and the nitrogen atom of the hydrazinic moiety. researchgate.netjocpr.com This arrangement facilitates the formation of stable five-membered chelate rings with metal ions. nih.gov Depending on the reaction conditions and the nature of the metal ion, this compound can act as:

A neutral bidentate ligand: Coordinating through the sulfur and the terminal hydrazinic nitrogen (N1) atoms.

A monoanionic bidentate ligand: After deprotonation of the hydrazinic nitrogen (N2), it coordinates through the sulfur and N2 atoms.

The presence of the 4-methylphenethyl group at the N4 position can influence the steric and electronic properties of the resulting metal complexes, potentially affecting their solubility, stability, and crystal packing. The versatility of thiosemicarbazones as ligands stems from their capacity to form stable complexes with a wide array of metal ions. researchgate.net

Synthesis and Characterization of Transition Metal Complexes with this compound Ligands

The synthesis of transition metal complexes with thiosemicarbazide (B42300) ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. jocpr.com A general synthetic route involves dissolving this compound in a solvent like methanol (B129727) or ethanol (B145695) and adding a solution of the corresponding metal salt (e.g., chlorides, acetates, or nitrates). The mixture is often heated under reflux for several hours to ensure the completion of the reaction. jocpr.comacs.org

Characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques:

Elemental Analysis: To determine the stoichiometry of the metal-ligand complex.

Infrared (IR) Spectroscopy: This is crucial for determining the coordination mode. The coordination of the sulfur atom is confirmed by a shift of the ν(C=S) band to a lower frequency, while the involvement of the hydrazinic nitrogen is indicated by changes in the ν(N-H) and ν(N-N) bands.

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps in elucidating its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand upon coordination.

Mass Spectrometry: Used to determine the molecular weight of the complex. jocpr.com

Magnetic Susceptibility Measurements: Help to determine the geometry of the complex (e.g., distinguishing between square planar and tetrahedral Ni(II) complexes). tandfonline.com

Table 1: Typical IR Spectral Data for Thiosemicarbazide Ligands and Their Metal Complexes

| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Coordination |

| ν(N-H) | 3100-3400 | Shift to lower or higher frequency |

| ν(C=N) | 1600-1640 | Shift to lower frequency |

| ν(N-N) | 1000-1100 | Shift to higher frequency |

| ν(C=S) | 750-850 | Shift to lower frequency |

First-row transition metals form a wide range of complexes with thiosemicarbazide ligands, exhibiting diverse geometries and oxidation states. mdpi.com

Copper (Cu): Copper(II) complexes with thiosemicarbazide derivatives often adopt a square-planar geometry, although distorted octahedral and square-pyramidal geometries are also known. researchgate.net These complexes are typically paramagnetic.

Nickel (Ni): Nickel(II) can form both diamagnetic square-planar complexes and paramagnetic octahedral complexes with thiosemicarbazide ligands. nih.govmdpi.com The geometry is often influenced by the solvent, the counter-ion, and the stoichiometry of the reaction. researchgate.net

Iron (Fe): Iron, typically in the +3 oxidation state, forms high-spin octahedral complexes with thiosemicarbazide-based ligands. researchgate.net These complexes are paramagnetic.

Zinc (Zn): As a d¹⁰ metal ion, Zinc(II) complexes are diamagnetic and typically adopt a tetrahedral or distorted octahedral geometry, depending on the coordination number. acs.orgsemanticscholar.org

The coordination chemistry of this compound extends to heavier transition metals.

Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) complexes with N,S-donor ligands predominantly form square-planar, diamagnetic complexes. nih.gov Platinum can also form stable octahedral complexes in its +4 oxidation state. ias.ac.in

Ruthenium (Ru): Ruthenium forms stable complexes in various oxidation states, with Ru(II) and Ru(III) being common. These complexes often exhibit octahedral geometry. researchgate.netmdpi.com For instance, Ru(III) complexes with similar ligands have been synthesized and characterized, showing octahedral coordination. ias.ac.in

Bismuth (Bi): While less common, main group metals like Bismuth can also form complexes with thiosemicarbazones, showcasing the ligand's versatility. researchgate.net

Structural Diversity of Metal-Thiosemicarbazide Complexes (e.g., Mononuclear, Binuclear)

The structural chemistry of metal-thiosemicarbazide complexes is rich and varied. acs.org

Mononuclear Complexes: The most common structural type involves a central metal ion coordinated by one or more thiosemicarbazide ligands. researchgate.net For a bidentate ligand like this compound, complexes with a 1:1 or 1:2 metal-to-ligand ratio are typical, leading to species like [M(L)Cl₂] or [M(L)₂].

Binuclear and Polynuclear Complexes: Binuclear or polynuclear structures can arise if the ligand possesses additional donor atoms capable of bridging two metal centers. researchgate.net Although this compound itself is not inherently designed as a bridging ligand, binuclear complexes can be formed through the use of exogenous bridging ligands, such as halides or hydroxo groups, which connect two mononuclear units. researchgate.net The formation of such structures is also dependent on the reaction pH and the specific metal ion used. researchgate.net

Table 2: Common Coordination Geometries for Metal-Thiosemicarbazide Complexes

| Metal Ion | Typical Coordination Number | Common Geometry |

| Cu(II) | 4 | Square Planar |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Fe(III) | 6 | Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Pd(II) | 4 | Square Planar |

| Pt(IV) | 6 | Octahedral |

| Ru(III) | 6 | Octahedral |

Impact of Metal Coordination on Electronic Structure and Reactivity

The coordination of this compound to a metal ion significantly alters its electronic structure and chemical reactivity. nih.gov Upon chelation, there is a delocalization of electron density from the ligand's donor atoms (sulfur and nitrogen) to the metal's d-orbitals. This charge redistribution affects the entire molecule.

This change in electronic structure is observable through spectroscopic methods. In IR spectra, the shifts in the vibrational frequencies of the C=S and N-H bonds are direct evidence of this electronic perturbation. tandfonline.com In UV-Vis spectra, the appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand) is a hallmark of complex formation. researchgate.net

The modification of the ligand's electronic properties upon coordination often leads to an enhancement of its reactivity. This principle is a cornerstone of coordination chemistry and explains why the metal complexes of thiosemicarbazones frequently exhibit different or enhanced biological and catalytic activities compared to the free ligands. nih.govscience.gov

Structure Activity Relationship Sar Studies for 4 4 Methylphenethyl 3 Thiosemicarbazide Derivatives

Impact of Substituent Variations on Biological Activity

The introduction of different substituents on the core structure of 4-(4-Methylphenethyl)-3-thiosemicarbazide can dramatically alter its biological profile. These modifications can affect the compound's lipophilicity, electronic properties, and steric interactions with its biological target.

Substitutions on the phenyl ring of thiosemicarbazide (B42300) derivatives have been a key area of investigation to modulate their biological activity. The nature, position, and number of substituents can lead to significant changes in potency and selectivity.

Generally, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can influence the electronic environment of the entire molecule, which may be crucial for its interaction with biological targets. For instance, studies on various thiosemicarbazide derivatives have shown that introducing halogens like chlorine or fluorine, or groups like trifluoromethyl, can enhance antibacterial or antifungal activities. nih.gov

In a study of 3-trifluoromethylphenylthiosemicarbazide derivatives, the presence of a halogen on the aromatic ring was found to be a prerequisite for antibacterial activity. nih.gov Specifically, a derivative with a chlorine atom at the 3-position of the phenyl ring showed notable antibacterial activity against Gram-positive bacteria. nih.gov Another derivative with a fluorine atom at the same position also demonstrated good activity. nih.gov This suggests that both the electronic nature and the position of the substituent are critical for the observed biological effects.

Conversely, the introduction of a bulky butyl substituent into the phenyl ring has been shown to significantly reduce antioxidant activity when compared to an unsubstituted phenyl ring. nih.gov This highlights the importance of steric factors in determining the pharmacological profile of these compounds.

The following table summarizes the impact of various phenyl ring substitutions on the biological activity of thiosemicarbazide derivatives based on available research.

| Substituent | Position | Effect on Biological Activity |

| Methyl | Varies | Can modulate activity, often used as a starting point for SAR studies. nih.gov |

| Chloro | 3-position | Showed significant antibacterial activity against Gram-positive bacteria. nih.gov |

| Fluoro | 3-position | Demonstrated good antibacterial activity. nih.gov |

| Trifluoromethyl | Varies | The presence of a halogen in conjunction with this group is often necessary for antibacterial effects. nih.gov |

| Butyl | Varies | Significantly reduced antioxidant activity. nih.gov |

| Nitro | Varies | Generally leads to more active compounds compared to other substituents. nih.gov |

Thiosemicarbazides are frequently used as versatile intermediates for the synthesis of a wide array of nitrogen and sulfur-containing heterocyclic compounds, such as triazoles, thiazoles, and thiadiazoles. researchgate.netresearchgate.net These resulting heterocyclic compounds often exhibit a broad spectrum of biological activities, including antimicrobial and cytostatic effects. researchgate.netnih.gov

For example, linking quinolinone and thiosemicarbazide moieties has been explored to develop compounds with potential antituberculosis activity. nih.gov Similarly, the incorporation of an imidazo[2,1-b]thiazole (B1210989) moiety has been investigated in the context of antibacterial and antitubercular activities. nih.gov The rationale behind this approach is that the resulting hybrid molecules may benefit from the combined pharmacological properties of both the thiosemicarbazide and the heterocyclic ring system.

Research has also shown that thiosemicarbazones bearing aromatic heterocyclic moieties tend to have improved biological activities. chemmethod.com This suggests that the introduction of heterocycles can be a fruitful strategy for the development of novel therapeutic agents based on the thiosemicarbazide scaffold.

Stereochemical Influences on Pharmacological Profiles

While the specific stereochemical influences on the pharmacological profile of this compound have not been extensively detailed in the provided search results, it is a well-established principle in pharmacology that the three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. Chiral centers within a molecule can lead to enantiomers or diastereomers that may exhibit different potencies, efficacies, and even different types of pharmacological activity. This is due to the stereospecific nature of interactions with biological targets such as enzymes and receptors. For thiosemicarbazide derivatives, conformational analysis is a key component of understanding their structure-activity relationships. nih.gov The geometry of the molecule, particularly at the N4-terminus of the thiosemicarbazide skeleton, has been suggested to be a determinant of antibacterial activity. nih.gov

Role of Linker Chains and Functional Groups (e.g., thiosemicarbazide vs. thiourea (B124793) vs. urea)

Thiosemicarbazides can act as linkers between two or more efficient moieties, providing the necessary length for optimal interaction with biological receptors. researchgate.net The core structure itself, a conjugated N-N-S tridentate ligand system, is considered very important for a range of biological activities including antibacterial, antitubercular, and anticancer effects. researchgate.net

When comparing thiosemicarbazides to their thiourea and urea (B33335) analogs, significant differences in biological activity can be observed. Thiourea derivatives are also known to be precursors for various biologically active heterocyclic and acyclic compounds. researchgate.net The replacement of the sulfur atom in the thiocarbonyl group with an oxygen atom to form a semicarbazide (B1199961) can lead to a different spectrum of pharmacological activities. For instance, both semicarbazides and thiosemicarbazides have been investigated for their central nervous system activities, with thiosemicarbazides showing strong antinociceptive (analgesic) effects, while some semicarbazides exhibited significant anti-serotonergic effects. nih.gov

The chemical adaptability of the thione group (C=S) in thiosemicarbazides is greater than that of the keto group (C=O) in semicarbazides, which contributes to the more diverse chemical reactivity and biological activity of thiosemicarbazide derivatives. irjmets.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models can be predictive and are valuable tools in drug design for optimizing lead compounds and designing new ones with enhanced activity.

For thiosemicarbazide derivatives, QSAR studies have been employed to understand the key molecular descriptors that govern their biological effects. nih.gov For example, in the context of antituberculosis activity, a QSAR study of quinolinone-based thiosemicarbazones suggested that van der Waals volume, electron density, and electronegativity play a pivotal role. nih.gov Such models can help in predicting the activity of newly designed compounds before their synthesis, thus saving time and resources.

The lipophilicity of thiosemicarbazide derivatives, often expressed as the logarithm of the partition coefficient (logP), is another critical parameter frequently used in QSAR studies. nih.gov It is considered one of the most important parameters for rational drug design as it influences absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov By developing QSAR models that incorporate parameters like lipophilicity, it is possible to design thiosemicarbazide derivatives with improved pharmacokinetic profiles.

Theoretical and Computational Investigations of 4 4 Methylphenethyl 3 Thiosemicarbazide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule to determine its geometry, energy, and other properties.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)

The electronic structure of a molecule is key to its reactivity. aimspress.com Frontier molecular orbital theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller gap suggests that the molecule is more reactive. mdpi.com

For 4-(4-Methylphenethyl)-3-thiosemicarbazide, the HOMO is likely to be located on the electron-rich thiosemicarbazide (B42300) moiety, specifically the sulfur and nitrogen atoms, which have lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the thiocarbonyl group. A hypothetical DFT calculation could yield the following data:

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.4 | Indicator of chemical reactivity and stability |

This table is for illustrative purposes to show what a DFT analysis would typically yield and is not based on actual experimental or calculated data for this compound.

Conformational Analysis and Stability Studies

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule's atoms. For a flexible molecule like this compound, with its rotatable bonds, multiple conformations are possible. Computational methods can be used to calculate the energy of different conformers to determine the most stable, and therefore most populated, conformation. This information is crucial as the biological activity of a molecule is often dependent on its specific 3D shape, which allows it to fit into the binding site of a biological target.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule interacts with a biological target, such as a protein or enzyme.

Prediction of Ligand-Target Interactions (e.g., with enzymes, receptors)

Molecular docking predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. nih.gov This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, the thiosemicarbazide group could act as a hydrogen bond donor and acceptor, while the 4-methylphenethyl group could engage in hydrophobic interactions within a binding pocket.

Binding Affinity Estimation and Molecular Recognition

Based on the docked pose and the interactions formed, a scoring function is used to estimate the binding affinity between the ligand and the target. A lower binding energy indicates a more stable complex and a higher predicted affinity. Molecular dynamics simulations can further refine this by simulating the movement of atoms in the complex over time, providing a more dynamic and realistic picture of the binding event. mdpi.com

A hypothetical docking study of this compound against a target enzyme might produce the following results:

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Enzyme A | -8.5 | Tyr123, Phe256, Ser98 |

| Enzyme B | -7.2 | Leu45, Val87, Asn101 |

This table is for illustrative purposes to show typical outputs of a molecular docking study and is not based on actual experimental or calculated data for this compound.

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics applies computational methods to analyze large datasets of chemical compounds. Virtual screening is a chemoinformatics technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com If this compound were part of a virtual screening library, its physicochemical properties, such as molecular weight, lipophilicity (logP), and number of hydrogen bond donors and acceptors, would be calculated and used to predict its drug-likeness and potential for biological activity. These properties can be assessed against established guidelines like Lipinski's Rule of Five to evaluate the compound's potential as an orally active drug.

Theoretical Studies of Nonlinear Optical Properties (NLO)

Extensive searches of scientific literature and computational chemistry databases did not yield any specific theoretical or computational studies focused on the nonlinear optical (NLO) properties of the compound this compound.

While the broader class of thiosemicarbazide and thiosemicarbazone derivatives has attracted interest for their potential NLO applications due to their molecular structure and electron donor-acceptor characteristics, no published research articles or data repositories containing calculations of properties such as polarizability, first-order hyperpolarizability (β), or second-order hyperpolarizability (γ) for this compound were found.

Therefore, it is not possible to provide detailed research findings or data tables on the theoretical NLO properties of this specific compound at this time. Further computational research would be required to determine its potential for applications in nonlinear optics.

Future Research Directions and Translational Potential

Development of Novel Derivatization Strategies

The core structure of thiosemicarbazides is highly amenable to chemical modification, a feature that researchers can exploit to fine-tune their pharmacological properties. The modular character of these compounds allows for extensive variation of substituents on the main chemical scaffold. mdpi.compreprints.org Future research will likely focus on synthesizing new derivatives of 4-(4-Methylphenethyl)-3-thiosemicarbazide with enhanced efficacy, selectivity, and pharmacokinetic profiles.

Key derivatization strategies include:

N4-Position Modification : The terminal nitrogen (N4) is a prime site for introducing various chemical functionalities. preprints.org By adding groups such as amino acids, phosphonic acids, glucose, or thiols, new analogues can be created for specific purposes like nanoparticle anchoring or improved water solubility. mdpi.comnih.gov

Functionalization for Covalent Bonding : Introducing reactive end groups like hydroxyl (-OH), azide (B81097) (-N3), or alkyne (-C≡CH) allows for covalent conjugation to other molecules or nanoparticles through established methods like "click" chemistry. mdpi.comnih.gov This can be used to create prodrugs or targeted therapeutic constructs.

Scaffold Hybridization : Combining the thiosemicarbazide (B42300) moiety with other known pharmacophores (e.g., sulfonamides, indoles) can create hybrid molecules with dual-action mechanisms or novel biological activities. researchgate.netmdpi.com

These synthetic strategies enable the creation of large libraries of analogues, which can then be screened for improved therapeutic characteristics.

Targeted Drug Delivery Systems for this compound Analogues (e.g., Nanoparticle Conjugation)

A significant challenge for many thiosemicarbazone derivatives is their poor water solubility, which can limit bioavailability and therapeutic efficacy in vivo. mdpi.com Targeted drug delivery systems, particularly those involving nanoparticle (NP) technology, offer a promising solution to overcome these limitations.

Future research in this area will focus on:

Covalent Anchoring to Nanoparticles : Thiosemicarbazone analogues can be functionalized for covalent attachment to the surface of nanoparticles. mdpi.com For instance, derivatives with phosphonic acid groups have been successfully bound to titanium dioxide (TiO2) NPs. mdpi.comnih.gov This approach can improve drug stability and facilitate targeted delivery.

Encapsulation within Polymeric Nanoparticles : Encapsulating thiosemicarbazone derivatives within biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can enhance their solubility and provide controlled release.

Conjugation with Targeting Ligands : The surface of these drug-loaded nanoparticles can be decorated with ligands (e.g., antibodies, peptides) that specifically recognize receptors overexpressed on cancer cells, thereby directing the therapeutic agent to the tumor site and minimizing off-target effects.

| Strategy | Nanoparticle Type | Purpose | Example/Reference |

|---|---|---|---|

| Covalent Anchoring | Metal Oxides (e.g., TiO2, SiO2) | Improve stability, facilitate recovery, and direct anchoring. | Binding of phenyl phosphonic acid TSC derivatives to TiO2 NPs. mdpi.comnih.gov |

| Conjugation | Iron Oxide (Fe2O3) | Magnetic targeting and recovery. | Conjugation of bis-thiosemicarbazones to Fe2O3 pre-functionalized with dopamine. uni-koeln.de |

| Encapsulation | Polymeric (e.g., PLGA) | Enhance solubility and provide controlled release. | General strategy for hydrophobic drugs. |

| Targeted Delivery | Chitosan (CS) Nanogels | Selective binding to cancer cells via specific receptors (e.g., CD44). | CS-nanogels for targeted delivery of cisplatin. nih.gov |

Combination Therapies Involving Thiosemicarbazide Derivatives

The complexity of diseases like cancer often necessitates treatment with multiple therapeutic agents. Combining thiosemicarbazide derivatives with existing chemotherapies could lead to synergistic effects, overcome drug resistance, and allow for lower, less toxic doses of each agent. Research has shown that potent thiosemicarbazones like DpC and Dp44mT demonstrate synergistic activity with a wide array of clinically used anti-cancer drugs, including Doxorubicin and Gemcitabine (B846). griffith.edu.au

One of the most studied thiosemicarbazones, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), has been evaluated in numerous clinical trials in combination with other anticancer drugs. mdpi.com A phase I trial, for instance, explored the safety and efficacy of Triapine combined with gemcitabine for patients with advanced cancer, demonstrating that the combination was generally well-tolerated and showed antitumor activity. nih.gov Future studies on analogues of this compound should systematically evaluate their potential in combination regimens against various cancer types.

Addressing Resistance Mechanisms in Therapeutic Applications

As with many effective therapeutics, the development of drug resistance is a major clinical challenge. For thiosemicarbazones, resistance can emerge through various mechanisms. One identified pathway involves the efflux transporter ABCC1, which can expel the drug from cancer cells, particularly when the thiosemicarbazone forms a complex with copper and glutathione. mdpi.comnih.gov

Future research must focus on:

Identifying Resistance Pathways : Comprehensive studies are needed to elucidate all potential mechanisms of resistance to thiosemicarbazide analogues. This includes investigating the role of drug efflux pumps, alterations in drug metabolism, and mutations in the drug's molecular targets. nih.gov

Designing Resistance-Bypassing Analogues : A key goal of derivatization strategies will be to synthesize next-generation compounds that are not substrates for known efflux pumps or can overcome target-based resistance. nih.gov For example, minor structural changes can have a distinct impact on recognition by drug-resistance mechanisms.

Developing Combination Therapies : Combining thiosemicarbazides with inhibitors of resistance mechanisms (e.g., efflux pump inhibitors) could restore or enhance therapeutic efficacy in resistant tumors.

Computational Design of Enhanced this compound Analogues

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly reducing the time and cost associated with drug discovery. researchgate.net In silico methods can be powerfully applied to design enhanced analogues of this compound.

Key computational approaches include:

Molecular Docking : This technique predicts how a molecule binds to the three-dimensional structure of a biological target, such as an enzyme or receptor. It can be used to screen virtual libraries of thiosemicarbazide analogues to identify those with the highest binding affinity for a specific therapeutic target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can predict the potency of novel, unsynthesized analogues, guiding chemists to prioritize the most promising candidates. researchgate.net

ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. mdpi.comnih.gov This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles or unacceptable toxicity, focusing resources on more viable candidates.

Exploration of New Biological Targets and Pathways

While ribonucleotide reductase and topoisomerases are well-established targets for many anticancer thiosemicarbazones, the full spectrum of their biological activity is likely broader. researchgate.net The ability of these compounds to chelate metal ions like iron and copper suggests they interfere with various metabolic processes that are crucial for cancer cell proliferation. nih.gov

Future investigations should aim to:

Deconvolute Metal-Dependent Mechanisms : Further research is needed to understand precisely how the interaction of these compounds with cellular metals contributes to their therapeutic effects.

Identify Novel Protein Targets : Unbiased proteomic approaches can be used to identify new protein binding partners for this compound analogues.

Explore New Therapeutic Areas : The diverse biological activities reported for thiosemicarbazides, including antibacterial, antifungal, and antiviral properties, suggest that their therapeutic applications may extend beyond cancer. researchgate.netirjmets.com Systematic screening against a wide range of pathogens and disease models could uncover new uses for this versatile chemical scaffold.

Advancements in Preclinical and Clinical Evaluation Methodologies

To successfully translate promising compounds from the lab to the clinic, robust evaluation methods are essential. While standard in vitro assays like the MTT assay are useful for initial screening, more advanced preclinical models are needed to better predict clinical efficacy. researchgate.net

Future advancements should include:

Sophisticated Preclinical Models : The use of three-dimensional (3D) cell cultures (spheroids/organoids) and patient-derived xenograft (PDX) models can provide a more accurate representation of human tumors and their microenvironment.

Biomarker Development : Identifying predictive biomarkers is crucial for designing successful clinical trials. This involves finding molecular signatures that correlate with a patient's response to a thiosemicarbazide-based therapy, allowing for patient stratification and personalized medicine approaches.

Advanced In Vivo Imaging : Non-invasive imaging techniques can be used to monitor drug distribution, target engagement, and therapeutic response in real-time within living organisms, providing invaluable data during preclinical development.

Adaptive Clinical Trial Designs : In the clinical phase, adaptive trial designs can allow for modifications to the trial protocol based on interim data, increasing the efficiency and likelihood of success.

By systematically addressing these research areas, the scientific community can pave the way for the development of this compound analogues as next-generation therapeutics for a range of diseases.

Q & A

Q. What are the standard synthetic routes for 4-(4-Methylphenethyl)-3-thiosemicarbazide and its derivatives?

The compound is typically synthesized via two steps:

- Step 1 : Reaction of hydrazine with substituted phenylisothiocyanates (e.g., 4-methoxyphenylisothiocyanate) to form the thiosemicarbazide intermediate .

- Step 2 : Condensation with isatins (or substituted isatins) in ethanol under reflux with glacial acetic acid as a catalyst, yielding isatin-β-thiosemicarbazones. For example, 4-(4′-methoxyphenyl)-3-thiosemicarbazide reacts with 4,7-dichloroisatin to form bright orange crystals (89% yield) .

Q. What spectroscopic methods are used to characterize this compound derivatives?

Q. How are thiosemicarbazide complexes with transition metals prepared?

The ligand reacts with metal salts (e.g., Cu(II), Ni(II), Cr(III)) in ethanol under reflux. For example, Mn(II) complexes with 4-phenyl-3-thiosemicarbazide derivatives are synthesized for electrochemical oxygen reduction studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for radiosynthesis of fluorine-18-labeled derivatives?

Radiosynthesis requires:

- Solvent : Ethanol (yields 35–50%) outperforms acetonitrile/DMSO .

- Temperature : 120°C for 30 minutes .

- Molar ratio : Excess thiosemicarbazide (9 mg, 42 μmol) to counteract unreacted nitroisatin precursors .

| Variable | Optimal Condition | Suboptimal Condition | Yield Impact |

|---|---|---|---|

| Solvent | Ethanol | Acetonitrile/DMSO | Decrease |

| Temperature | 120°C | <100°C | Lower |

| Reaction Time | 30 minutes | <20 minutes | Reduced |

Q. How to address insolubility during synthesis with halogenated phenylisothiocyanates?

Reactions with p-fluorophenylisothiocyanate produce insoluble precipitates (2:1 thiocyanate-hydrazine adducts). Solutions include:

Q. What strategies resolve contradictions in biological activity data for substituted derivatives?

Substituent effects must be systematically evaluated:

- Electron-withdrawing groups (e.g., Cl, Br) enhance antimicrobial activity (e.g., compound 30 : 81% yield, IC50 = 1.2 μM against Toxoplasma gondii) .

- Steric hindrance : Bulky groups (e.g., adamantyl) improve anti-proliferative activity in cancer cell lines .

Q. How do reaction pH and solvent polarity influence thiosemicarbazide coordination chemistry?

- pH-dependent coordination : Cr(III) complexes with 4-(2-pyridyl)-3-thiosemicarbazide show varied geometries (octahedral vs. square planar) at pH 4–9 .

- Solvent effects : Polar solvents stabilize thiolate tautomers, altering ligand-metal binding modes .

Methodological Challenges

Q. Why do certain thiosemicarbazide-isatin condensations yield low product purity?

Side reactions (e.g., Schiff base formation) occur if:

- Acid catalyst is insufficient : Glacial acetic acid (1–2 drops) is critical for protonating the carbonyl .

- Reaction time is prolonged : Over-refluxing degrades products, requiring strict time control (e.g., 2–6 hours) .

Q. How to validate the selectivity of thiosemicarbazide derivatives in enzyme inhibition assays?

- Pharmacophore modeling : Identifies essential hydrogen-bonding (NH, C=S) and hydrophobic (aromatic rings) features .

- Competitive assays : Use ATP or cofactor analogs to confirm target specificity .

Data Interpretation and Reporting

Q. How should conflicting NMR data for tautomeric forms be resolved?

Thiosemicarbazides exhibit thione-thiol tautomerism. Strategies include:

Q. What criteria define "high purity" in synthesized derivatives?

- TLC : Single spot in multiple solvent systems (e.g., chloroform/methanol 9:1) .

- Elemental analysis : <0.3% deviation from theoretical values .

- HPLC : >95% purity with symmetrical peaks .

Applications in Drug Discovery

Q. How are thiosemicarbazide derivatives evaluated for anti-Toxoplasma activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.